Avoid off-target kinase effects and solubility mismatches in angiogenesis/fibrosis research. Nintedanib free base (CAS 656247-17-5) selectively blocks VEGFR, FGFR, and PDGFR with nanomolar potency, while its lipophilic nature (LogP 3.6) suits non-aqueous delivery. Key advantages: • Potent dual-digit nanomolar IC50 against VEGFR1-3, FGFR1-3, PDGFRα/β; minimal KIT inhibition vs. sunitinib. • Free base ensures optimal solubility for lipid-based formulations and topical depots. • High-purity (>99%) guaranteed for reproducible preclinical models.
Nintedanib (BIBF 1120) is a competitive, intracellular indolinone-derivative inhibitor of multiple tyrosine kinases.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfE5YjqkcUJ21-4S409zD5LJAwoE1sYsdqkUb3zBbgsuiZAFJf6-HHDaZTAxx48MOxNO2mT0gdMWe8MWWmnVf10azKa_9CHdUhTQ1-I1Ta_V3PZAw8rAXz2HYCHgA31iqO39nSF8o-)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_1_9Y1TLycddG8rwGI0kxaKketyt-xyyhPHIZSy5896Hr5pn-eNhm5SUXKWiK4GsN69g7JvFOq7p2elA5q5u_dez4-4w8AqBdvU2s2sVWMJ1dmoqNtsxx3P-WkuD2ZoUyaTAomkpgiYo-ycS2yZkn9sHY8s6mTfw6dYkPkKR3j-cZN_FEIsQ2Fz3ViFjDxs8SNFsKZihN48O3VKa_x5_I65b8Wi4Wfz9qIqv0K6Kp)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhvGFN9sfIwwHfhHtoVQIwT_cdsSnPOzhbJbwK8fcRziox04IXrOLNQoTqU3elNvt2-A0uRBeFzRUZOF_JpvwK5I7_mAu5-XGLEJnPAqqszgncWdvsTexEDiudytgjHlflNrqDY4b6w07tzNJp9Zv7lwJerYwQLCpKilNgCxKUwA%3D%3D)] It primarily targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β) by binding to the intracellular ATP pocket, which blocks downstream signaling involved in angiogenesis and fibrosis.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4mnNZ4iPnyaXVHUnLxNttsbEuUdhtfsVvfdvk9H8FdZEvm2SDtCgF-aqKmmcR74Ct6HTrwDK3gDE5G5HUHfi8f2dNY8B-AS4L5kvfNoVk6J71ztbH0hcP2_o8GTeo17WrI94c9Mhy0JZBN9R1XhE%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Gkpn2U250bplHkYDVy16WjWTxO7WFXvt7VilauNFRixfBlkEf28tfNAp_zcyyl8-as7cM0b12iz5k7Ws-Z9liwYNPHwu8sCpf6fcfUPMsCgJ3PM39bDQoqUVl-LCWOTUBP8n)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFFMvt_fJOsT-RGeG6KjAWm8VxsQOvYrQ1m32StMxcxufqHj9Qn0oXMJSXJEYr-n-wGJ28IekJkjnO6a9GSEm6QhX8KLomReWTWyyeZHeyYK-Zy1xlaPHkcJChvpk9NE_gqpI%3D)] Additionally, it shows inhibitory activity against non-receptor tyrosine kinases such as Src, Lck, and Flt-3, making it a key tool for investigating pro-angiogenic and pro-fibrotic pathways.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Gkpn2U250bplHkYDVy16WjWTxO7WFXvt7VilauNFRixfBlkEf28tfNAp_zcyyl8-as7cM0b12iz5k7Ws-Z9liwYNPHwu8sCpf6fcfUPMsCgJ3PM39bDQoqUVl-LCWOTUBP8n)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFFMvt_fJOsT-RGeG6KjAWm8VxsQOvYrQ1m32StMxcxufqHj9Qn0oXMJSXJEYr-n-wGJ28IekJkjnO6a9GSEm6QhX8KLomReWTWyyeZHeyYK-Zy1xlaPHkcJChvpk9NE_gqpI%3D)]
Choosing a substitute for Nintedanib based on broad classification as a 'tyrosine kinase inhibitor' introduces significant experimental variables. Close analogs like Sunitinib and Sorafenib possess distinct kinase selectivity profiles and off-target activities, which can confound results when studying VEGFR/FGFR/PDGFR-specific pathways.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Gkpn2U250bplHkYDVy16WjWTxO7WFXvt7VilauNFRixfBlkEf28tfNAp_zcyyl8-as7cM0b12iz5k7Ws-Z9liwYNPHwu8sCpf6fcfUPMsCgJ3PM39bDQoqUVl-LCWOTUBP8n)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJy9PhczL_Np4Y6ppbm63zhH77Dd9GzNSL-goZlj4yRthVXVPyCapuN4XbnzJxIln4vyi8iOgXPm1nL6HDHgz7pWarIA3tCgjqAN_52CV9XOrWqyJY_s8DAVtwRLqfX-N_VmJIF8QTIjzydA%3D%3D)] Furthermore, the choice between Nintedanib free base (CAS 656247-17-5) and its esylate salt (CAS 656247-18-6) is a critical procurement decision dictated by solvent compatibility; their differing solubility profiles directly impact stock solution preparation, formulation development, and subsequent bioavailability in experimental models.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPIBvbO_5q3PCrM389PMVcZThpVGBm9_KFKZ-3rPOaDlMfeP3Clg58f9wOafOM0jqgKZrsojn7v4HDfN1o8o60-esxYN56hGS6eUdtz8M4DjXJ9g0Ts3NU-lI94F0u0Qk4m4Yxdvv3sQ-q1VDXrGODCu-UKtUvOgrIZaiJeJG3MQ%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTsfidaNe6X-q0RBLfKmV45FGfqj1Hj5Ck9-fsQhf97N4Y9xC7qGntIoPoktwCcaIkDkyOyVVa8BqrUwvwRNzjLmfgeGLF5UeRohgbcDxdaL15P9P6jUrby0KZk8LjLsqYK7CbZHRC1zM-BruG2y6FLmFXFIYThG1vQPGyZGwbxTLdz5zfyW0aASzRBz4lmw%3D%3D)] Failure to select the precise compound and form can lead to issues with reproducibility, altered cellular potency, and misinterpretation of results.
The selection between Nintedanib free base and its esylate salt is a critical, procurement-level decision driven by solubility requirements. The free base is lipophilic (LogP = 3.6) and has very low aqueous solubility, approximately 5.1 µg/mL at physiological pH 7.4.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTsfidaNe6X-q0RBLfKmV45FGfqj1Hj5Ck9-fsQhf97N4Y9xC7qGntIoPoktwCcaIkDkyOyVVa8BqrUwvwRNzjLmfgeGLF5UeRohgbcDxdaL15P9P6jUrby0KZk8LjLsqYK7CbZHRC1zM-BruG2y6FLmFXFIYThG1vQPGyZGwbxTLdz5zfyW0aASzRBz4lmw%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFkbQs-lcJl9RXEFK66P4cqeAKU2pCHAty8EWXUUcM5hTd5bc62ggaFdlvuTvuozPFtHdywvwajixW2DArfSFcZUSRuuTJHWUwbGBIdGtGEHaLN9WWJdmkt1o4oFOBUki_9qz3TiMQuCeEAppmivGXW30KrAoPyO-EEmNHaH3mmDoZ6GDpKwOvevngUQv6GkRZgAxGNyQL6mTsLk5GaQVh)] In contrast, the esylate salt form was developed specifically to enhance aqueous solubility, reaching 2.8 mg/mL in water (a >500-fold increase), which is crucial for oral formulations and aqueous-based in vitro assays.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPIBvbO_5q3PCrM389PMVcZThpVGBm9_KFKZ-3rPOaDlMfeP3Clg58f9wOafOM0jqgKZrsojn7v4HDfN1o8o60-esxYN56hGS6eUdtz8M4DjXJ9g0Ts3NU-lI94F0u0Qk4m4Yxdvv3sQ-q1VDXrGODCu-UKtUvOgrIZaiJeJG3MQ%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTsfidaNe6X-q0RBLfKmV45FGfqj1Hj5Ck9-fsQhf97N4Y9xC7qGntIoPoktwCcaIkDkyOyVVa8BqrUwvwRNzjLmfgeGLF5UeRohgbcDxdaL15P9P6jUrby0KZk8LjLsqYK7CbZHRC1zM-BruG2y6FLmFXFIYThG1vQPGyZGwbxTLdz5zfyW0aASzRBz4lmw%3D%3D)] However, the free base may be preferred for formulation in specific organic solvents or lipid-based delivery systems.
| Evidence Dimension | Aqueous Solubility (approx.) |
| Target Compound Data | ~5 µg/mL in pH 7.4 buffer |
| Comparator Or Baseline | Nintedanib Esylate Salt: 2,800 µg/mL (2.8 mg/mL) in water |
| Quantified Difference | >500-fold higher solubility for the esylate salt in aqueous media |
| Conditions | Aqueous buffer (pH 7.4) for free base vs. pure water for esylate salt. |
This dictates the choice of compound form based on the experimental solvent system (aqueous vs. organic/lipid), directly impacting stock preparation and bioavailability.
Nintedanib demonstrates potent, nanomolar-range inhibition across the three key receptor families implicated in angiogenesis and fibrosis. Direct enzymatic assays show IC50 values of 13-34 nM for VEGFRs, 37-108 nM for FGFRs, and 59-65 nM for PDGFRs.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXaHbS5I5ho-XoOBCP5haJmpBQojxBe0ETcSXFrjDUEYd4mUm78IeZXowMWX5EZCxSeVU1CMN8oJ-7R745Kt37ic08ILq9gykXQ8tYvwgtAFuDjwkmbEl89CkRBDNhtXx390l6102jTM-cYhnoYbRRbMExfw0MB-HC7zIP)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0E_gBzNJptK0wQuBRmiUzYbv7vr6DQeLvhWig6Yx1t4tXYH4aN-zkY0Rw5U9PQkYgd7keciQXdrzI3MBJ8GSP7FJqzjXGqyKCU8TG8OVLJSxW0xWuq8zrmUQoc4SAIWjTdTMjDofIFK-rtjFkCDqy)] This balanced, potent inhibition of all three pathways distinguishes it from other multi-kinase inhibitors like Sunitinib and Sorafenib, which have different potency distributions across these same targets, allowing for more focused mechanistic studies.
| Evidence Dimension | Enzymatic IC50 (nM) |
| Target Compound Data | VEGFR1/2/3: 34/13/13 nM; FGFR1/2/3: 69/37/108 nM; PDGFRα/β: 59/65 nM |
| Comparator Or Baseline | General class of multi-targeted TKIs (e.g., Sunitinib, Sorafenib) which have different inhibition profiles. |
| Quantified Difference | Provides a specific profile of potent, dual-digit nanomolar inhibition across all three key angiokinase families. |
| Conditions | In vitro enzymatic kinase assays. |
For researchers needing to simultaneously and potently block all three major angiokinase pathways (VEGFR/FGFR/PDGFR), Nintedanib offers a more defined and balanced inhibitory profile than other broad-spectrum TKIs.
A key differentiator for Nintedanib is its kinase selectivity profile relative to other widely-used TKIs like Sunitinib. While both inhibit VEGFR and PDGFR, Sunitinib is also a potent inhibitor of KIT and FLT3.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfhEMGVpDKbpaaILUREQsSday_tAhPNPMIwSe64tBVYilfcOTfb8syyv1zC2Uory6Wf7Tb1kKUYBkKZIGlpvMlwg2GyfJj1aJaYYMN7mR_ygUnuiOURE2uP6D0baj9HYJm-L220Zx9Rr3rpPYGj7mF0QU8)] Nintedanib demonstrates significantly less activity against KIT, which is an important consideration for researchers aiming to isolate the biological effects of VEGFR/FGFR/PDGFR inhibition without the confounding effects of potent KIT blockade, which is associated with distinct cellular processes and toxicities like myelosuppression.
| Evidence Dimension | Primary Kinase Targets |
| Target Compound Data | VEGFR, PDGFR, FGFR, Flt-3, Src-family |
| Comparator Or Baseline | Sunitinib: Also potently inhibits KIT and RET |
| Quantified Difference | Absence of potent KIT inhibition compared to Sunitinib. |
| Conditions | In vitro kinase panel screening. |
This allows for cleaner interpretation of experimental results by minimizing off-target effects on pathways like KIT, which is critical in hematopoiesis and mast cell function.
For in vitro or in vivo studies where the research goal is to inhibit angiogenesis by simultaneously blocking the three primary pro-angiogenic receptor families, Nintedanib provides a well-characterized tool with potent, dual-digit nanomolar activity against all three targets.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0E_gBzNJptK0wQuBRmiUzYbv7vr6DQeLvhWig6Yx1t4tXYH4aN-zkY0Rw5U9PQkYgd7keciQXdrzI3MBJ8GSP7FJqzjXGqyKCU8TG8OVLJSxW0xWuq8zrmUQoc4SAIWjTdTMjDofIFK-rtjFkCDqy)]
In cellular or animal models of fibrosis, Nintedanib allows for the study of anti-fibrotic mechanisms mediated by PDGFR and FGFR inhibition without the strong off-target inhibition of KIT often seen with substitutes like Sunitinib.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Gkpn2U250bplHkYDVy16WjWTxO7WFXvt7VilauNFRixfBlkEf28tfNAp_zcyyl8-as7cM0b12iz5k7Ws-Z9liwYNPHwu8sCpf6fcfUPMsCgJ3PM39bDQoqUVl-LCWOTUBP8n)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfhEMGVpDKbpaaILUREQsSday_tAhPNPMIwSe64tBVYilfcOTfb8syyv1zC2Uory6Wf7Tb1kKUYBkKZIGlpvMlwg2GyfJj1aJaYYMN7mR_ygUnuiOURE2uP6D0baj9HYJm-L220Zx9Rr3rpPYGj7mF0QU8)] This ensures that observed effects are more directly attributable to the intended pathways.
When developing non-aqueous formulations, such as for topical application, specialized depots, or lipid-based delivery systems, the lipophilic nature of Nintedanib free base (LogP 3.6) makes it the appropriate choice over the highly water-soluble esylate salt.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTsfidaNe6X-q0RBLfKmV45FGfqj1Hj5Ck9-fsQhf97N4Y9xC7qGntIoPoktwCcaIkDkyOyVVa8BqrUwvwRNzjLmfgeGLF5UeRohgbcDxdaL15P9P6jUrby0KZk8LjLsqYK7CbZHRC1zM-BruG2y6FLmFXFIYThG1vQPGyZGwbxTLdz5zfyW0aASzRBz4lmw%3D%3D)]